molecular formula C18H34O B12291463 E,E-3,13-Octadecadien-1-ol

E,E-3,13-Octadecadien-1-ol

Cat. No.: B12291463
M. Wt: 266.5 g/mol
InChI Key: QBNCGBJHGBGHLS-ICYHVJMASA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: E,E-3,13-Octadecadien-1-ol can be synthesized through several methods. One common approach involves the reduction of corresponding aldehydes or ketones using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . Another method involves the use of Grignard reagents to form the alcohol from the corresponding alkyl halides .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar reduction methods. The process may also include purification steps such as distillation or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: E,E-3,13-Octadecadien-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: Hydrogen gas (H2) with Pd/C catalyst.

    Substitution: SOCl2, phosphorus tribromide (PBr3).

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Saturated alcohols.

    Substitution: Alkyl halides.

Comparison with Similar Compounds

E,E-3,13-Octadecadien-1-ol can be compared with other similar compounds such as:

  • E,Z-3,13-Octadecadien-1-ol
  • Z,E-3,13-Octadecadien-1-ol
  • Z,Z-3,13-Octadecadien-1-ol
  • 2,13-Octadecadien-1-ol

Uniqueness: The unique configuration of the double bonds in this compound contributes to its specific chemical and biological properties. This configuration affects its reactivity and interaction with biological targets, making it distinct from its isomers .

Properties

Molecular Formula

C18H34O

Molecular Weight

266.5 g/mol

IUPAC Name

(3E,13E)-octadeca-3,13-dien-1-ol

InChI

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,15-16,19H,2-4,7-14,17-18H2,1H3/b6-5+,16-15+

InChI Key

QBNCGBJHGBGHLS-ICYHVJMASA-N

Isomeric SMILES

CCCC/C=C/CCCCCCCC/C=C/CCO

Canonical SMILES

CCCCC=CCCCCCCCCC=CCCO

Origin of Product

United States

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